molecular formula C9H17ClO2S B2815973 (2,2-Dimethylcyclohexyl)methanesulfonyl chloride CAS No. 1695016-55-7

(2,2-Dimethylcyclohexyl)methanesulfonyl chloride

Cat. No. B2815973
CAS RN: 1695016-55-7
M. Wt: 224.74
InChI Key: NGWCOIJHOMYXAH-UHFFFAOYSA-N
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Description

“(2,2-Dimethylcyclohexyl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 1695016-55-7 . It is extensively used in the synthesis of several organic compounds.


Molecular Structure Analysis

The molecular formula of “(2,2-Dimethylcyclohexyl)methanesulfonyl chloride” is C9H17ClO2S . It has a molecular weight of 224.75 . The InChI Code is 1S/C9H17ClO2S/c1-9(2)6-4-3-5-8(9)7-13(10,11)12/h8H,3-7H2,1-2H3 .


Physical And Chemical Properties Analysis

“(2,2-Dimethylcyclohexyl)methanesulfonyl chloride” is a liquid at room temperature . The storage temperature is -10 degrees Celsius .

Scientific Research Applications

Sulfenyletherification and Sulfenylation Methods

The use of dimethyl sulfoxide/oxalyl chloride has been described for the sulfenyletherification of unsaturated alcohols, suggesting methanesulfenyl chloride as the compound responsible for sulfenyletherification. This reaction is significant for the synthesis of sulfides, indicating a pathway for generating methanesulfenyl chloride, a related compound, through the reaction of oxalyl chloride with dimethyl sulfoxide. This method showcases the versatility of sulfonyl chloride derivatives in synthetic organic chemistry (Gao et al., 2018).

Electrochemical Applications

In electrochemical research, methanesulfonyl chloride (MSC) forms a room temperature ionic liquid with AlCl3, and its electrochemical properties have been studied using vanadium pentoxide (V2O5) films. This study highlights the potential of MSC in developing energy storage materials, where sodium is reversibly intercalated into the V2O5 film, demonstrating the utility of sulfonyl chloride derivatives in novel electrolyte systems (Su et al., 2001).

Atmospheric Chemistry

Methanesulfonic acid (MSA) and its salts, derived from the oxidation of dimethyl sulfide, undergo chemical transformations in the atmosphere, which are not fully understood. These substances can react with metal halides to form methanesulfonate salts, important for understanding atmospheric sulfur cycles and aerosol formation processes (Kwong et al., 2018).

Catalysis and Synthesis

A novel ionic liquid, namely sulfonic acid functionalized pyridinium chloride, has been synthesized and used as an efficient, homogeneous, and reusable catalyst for the synthesis of complex organic molecules, such as 12-aryl-8,9,10,12-tetrahydrobenzo[a]-xanthen-11-ones. This application demonstrates the role of sulfonyl chloride derivatives in facilitating catalytic reactions, enhancing the efficiency of organic synthesis (Moosavi‐Zare et al., 2013).

Environmental Impact on Cloud Condensation

The presence of methanesulfonate in marine aerosol particles and its effect on cloud condensation nucleation (CCN) activity have been studied, providing insights into the environmental impact of sulfonyl chloride derivatives and their oxidation products. This research is crucial for understanding the role of organosulfur compounds in cloud formation and climate modulation (Tang et al., 2019).

Safety and Hazards

“(2,2-Dimethylcyclohexyl)methanesulfonyl chloride” is classified as dangerous. It may be corrosive to metals and cause severe skin burns and eye damage . It may also cause respiratory irritation and an allergic skin reaction . It is fatal if inhaled and toxic if swallowed or in contact with skin .

properties

IUPAC Name

(2,2-dimethylcyclohexyl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17ClO2S/c1-9(2)6-4-3-5-8(9)7-13(10,11)12/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGWCOIJHOMYXAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1CS(=O)(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,2-Dimethylcyclohexyl)methanesulfonyl chloride

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